3-(Difluoromethoxy)naphthalen-1-amine
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Overview
Description
3-(Difluoromethoxy)naphthalen-1-amine is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a difluoromethoxy group attached to the naphthalene ring at the 3-position and an amine group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)naphthalen-1-amine typically involves the introduction of the difluoromethoxy group to the naphthalene ring followed by the introduction of the amine group. One common method involves the reaction of naphthalene with difluoromethyl ether in the presence of a catalyst to form the difluoromethoxy-naphthalene intermediate. This intermediate is then subjected to amination reactions to introduce the amine group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethoxy)naphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: The compound can undergo substitution reactions where the difluoromethoxy or amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce hydro derivatives of the original compound .
Scientific Research Applications
3-(Difluoromethoxy)naphthalen-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Difluoromethoxy)naphthalen-1-amine involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s ability to interact with biological membranes and proteins, potentially leading to various biological effects. The amine group may also play a role in binding to specific receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-1-amine: Lacks the difluoromethoxy group, resulting in different chemical and biological properties.
4-Difluoromethoxy-benzylidene-naphthalen-1-yl-amine: Contains a benzylidene group, which alters its reactivity and applications.
2-Difluoromethoxy-5-nitro-benzylidene-naphthalen-1-yl-amine:
Uniqueness
3-(Difluoromethoxy)naphthalen-1-amine is unique due to the presence of both the difluoromethoxy and amine groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H9F2NO |
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Molecular Weight |
209.19 g/mol |
IUPAC Name |
3-(difluoromethoxy)naphthalen-1-amine |
InChI |
InChI=1S/C11H9F2NO/c12-11(13)15-8-5-7-3-1-2-4-9(7)10(14)6-8/h1-6,11H,14H2 |
InChI Key |
GJCZGSLWCMCWGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2N)OC(F)F |
Origin of Product |
United States |
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